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molecular formula C12H10F2N2O3 B8286893 Ethyl 2-cyano-2-(2,6-difluorobenzamido)acetate

Ethyl 2-cyano-2-(2,6-difluorobenzamido)acetate

Cat. No. B8286893
M. Wt: 268.22 g/mol
InChI Key: UNUGKTIONFMGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09173883B2

Procedure details

To a solution of ethyl 2-amino-2-cyanoacetate (1 eq) in 6 mL of dichloromethane was added pyridine (1.5 eq) and 2,6-difluorobenzoyl chloride (1 eq) at 0° C. The reaction mixture was stirred at room temperature for 3 hours. The mixture was diluted with ethyl acetate, washed with brine, then dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude residue was purified by flash chromatography (EtOAc: hexanes=1:1) to give the titled compound (84%). LC/MS (m/z): 269.1 (MH+), Rt: 0.69 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]#[N:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].N1C=CC=CC=1.[F:16][C:17]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[C:18]=1[C:19](Cl)=[O:20]>ClCCl.C(OCC)(=O)C>[C:8]([CH:2]([NH:1][C:19](=[O:20])[C:18]1[C:17]([F:16])=[CH:25][CH:24]=[CH:23][C:22]=1[F:26])[C:3]([O:5][CH2:6][CH3:7])=[O:4])#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OCC)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (EtOAc: hexanes=1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)NC(C1=C(C=CC=C1F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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